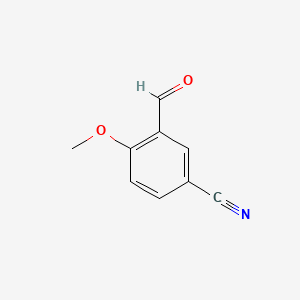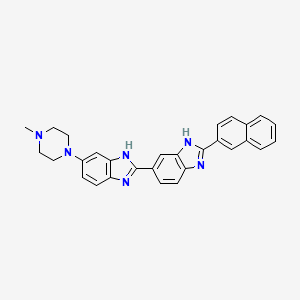![molecular formula C16H16N2O B1600679 1H-吡咯, 2,2'-[(4-甲氧基苯基)亚甲基]双- CAS No. 176446-62-1](/img/structure/B1600679.png)
1H-吡咯, 2,2'-[(4-甲氧基苯基)亚甲基]双-
描述
1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- is a five-membered heterocyclic hydrocarbon compound composed of a pyrrole ring and two phenyl groups. It is a versatile synthetic building block used in organic chemistry for a variety of syntheses. 1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- is a valuable reagent in organic synthesis and has been used for a variety of applications such as the synthesis of heterocyclic compounds, organic dyes, and pharmaceuticals.
科学研究应用
生物活性化合物合成
该化合物用于合成生物活性化合物,特别是不对称的 N, N'-二芳基脲 . 这些化合物在抗癌药物设计中很重要,因为脲部分能够与生物受体形成氢键 . NH 基团是氢键供体,而脲氧原子是受体 .
抗癌药物
不对称的 N, N'-二芳基脲,可以使用该化合物合成,用于配制 FDA 批准的抗癌药物,如索拉非尼 (Nexavar ®) 和瑞戈非尼 (Stivarga ®) . 这些药物用于治疗晚期肾癌和肝细胞癌 .
多发性硬化症的治疗
Elubrixin,一种使用该化合物合成的化合物,正在进行临床试验,作为 CNS 穿透性和 CXCR2 拮抗剂,用于治疗多发性硬化症 .
肥胖症和成瘾的治疗
该化合物还用于合成 PSNCBAM-1,一种大麻素 1 受体负向变构调节剂,用于治疗肥胖症和成瘾 .
抗血栓作用
使用该化合物合成的脲 1 是第一个 P2Y 1 拮抗剂,在大鼠的血栓形成和止血模型中具有强烈的口服抗血栓作用,并伴有轻微的出血责任 .
抗菌活性
该化合物用于合成六氢吡咯并 [1,2- a ]吡嗪-1,4-二酮类似物,这些类似物对革兰氏阴性菌显示出很强的作用 .
吡咯衍生物的合成
吡咯是一种用途广泛的杂环部分,表现出广泛的药理作用,具有很高的治疗价值 . 该化合物用作许多生物活性分子的基本结构单元,在药物化学和有机化学领域引起了广泛的关注 .
绿色化学
特别强调使用绿色化学原理,例如绿色溶剂法、微波辅助法和无溶剂法,在吡咯的合成中 . 该化合物在这些现代合成途径中起着至关重要的作用,这些途径包括金属、纳米材料和用于吡咯衍生物的复杂非均相催化方法 .
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Its predicted properties include a melting point of 99 °c, a boiling point of 4557±450 °C, a density of 1182±006 g/cm3, and a pKa of 1701±050 . These properties can impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with L-type voltage-dependent calcium channels, inhibiting the influx of extracellular calcium ions and subsequently affecting myocardial contraction and vasodilation . Additionally, it may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to various biochemical processes.
Cellular Effects
The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the influx of calcium ions through L-type voltage-dependent calcium channels, leading to reduced myocardial contraction and vasodilation . These effects can have significant implications for cellular processes, such as muscle contraction, signal transduction, and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- involves its interactions with various biomolecules. This compound can bind to specific sites on enzymes and receptors, modulating their activity and function. For instance, its interaction with L-type voltage-dependent calcium channels results in the inhibition of calcium ion influx, affecting myocardial contraction and vasodilation . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential effects on cellular function and overall biological systems.
Dosage Effects in Animal Models
The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating calcium ion influx and influencing myocardial contraction . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects of this compound is crucial for determining its safe and effective use in various applications.
Metabolic Pathways
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with L-type voltage-dependent calcium channels can affect calcium ion metabolism, leading to changes in cellular function and overall metabolic regulation . Additionally, this compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence cellular processes.
Transport and Distribution
The transport and distribution of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- within cells and tissues are essential for understanding its overall effects. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells. Its distribution within tissues can affect its activity and function, contributing to its overall biological effects.
Subcellular Localization
The subcellular localization of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGLRBFZUOAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453115 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176446-62-1 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




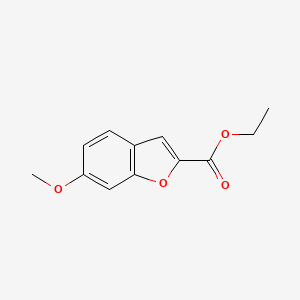
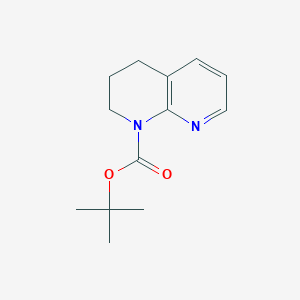
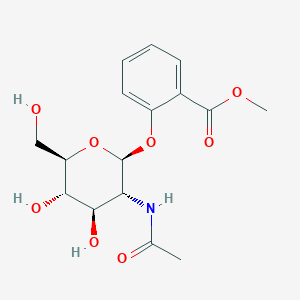
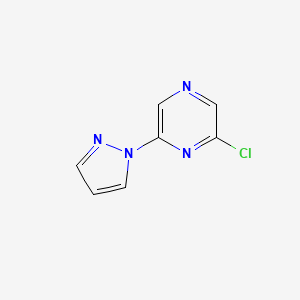
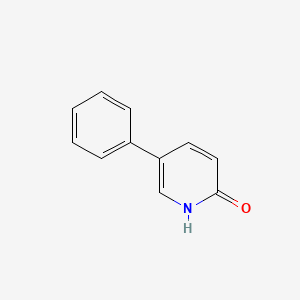
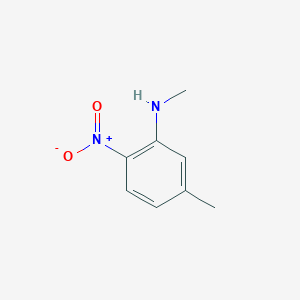
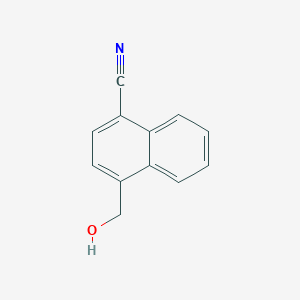
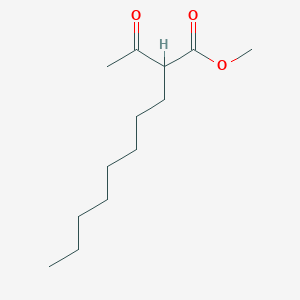
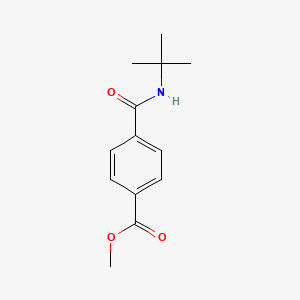
![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
